5-Ethoxycarbonylfurfurylzinc chloride (5-ECFZnCl) is an organozinc compound. Organozinc compounds are a class of chemicals containing a zinc-carbon bond. 5-ECFZnCl is a relatively new compound and research into its specific properties and applications is ongoing []. However, like other organozinc compounds, it is likely to be of interest in organic synthesis due to its reactivity [].
5-ECFZnCl consists of three main structural components:
The specific arrangement of these groups creates a molecule with a polar character due to the presence of the carbonyl and chloride groups. This polarity may influence its reactivity and solubility [].
Research on the specific chemical reactions of 5-ECFZnCl is ongoing. However, due to its structure containing a zinc-carbon bond, it is likely to be a nucleophilic reagent []. This means it can react with electron-deficient molecules as a nucleophile, forming new carbon-carbon bonds.
One potential reaction pathway for 5-ECFZnCl involves its use in Negishi coupling reactions. Negishi coupling is a type of cross-coupling reaction in organic synthesis used to form carbon-carbon bonds [].
RX + R'ZnX -> R-R' + ZnX2 (where R and R' are organic groups, X is a halogen)
In this reaction, an organic halide (RX) reacts with an organozinc compound (R'ZnX) to form a new carbon-carbon bond (R-R') and zinc halide (ZnX2) byproduct [].
Specific data on the physical and chemical properties of 5-ECFZnCl, such as melting point, boiling point, and solubility, are not yet widely available in scientific literature [].
5-Ethoxycarbonylfurfurylzinc chloride (5-ECFZnCl) is an organozinc compound with the chemical formula C₈H₉ClO₃Zn. It is typically sold commercially as a 0.5M solution in tetrahydrofuran (THF) []. Research on 5-ECFZnCl is relatively limited, but its properties suggest potential applications in organic synthesis.
Organozinc compounds like 5-ECFZnCl are known for their ability to act as nucleophiles in organic reactions. The presence of the zinc atom bound to a carbon atom with an attached leaving group (chlorine in this case) makes the carbon atom susceptible to attack by electron-deficient species [].
Some potential applications of 5-ECFZnCl in organic synthesis include: